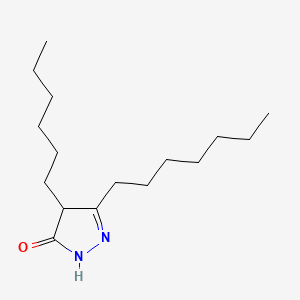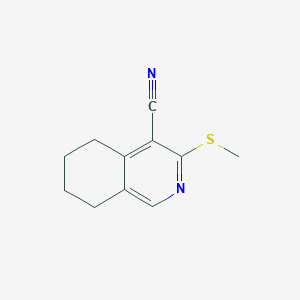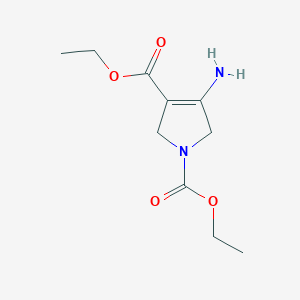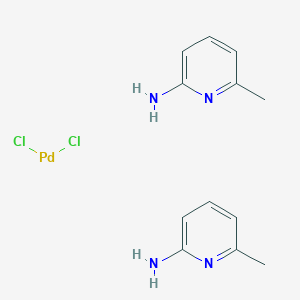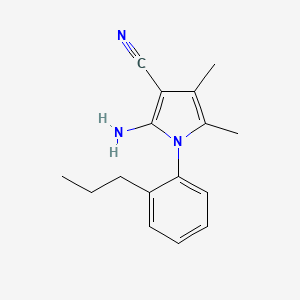
5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS).
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoxazole intermediate with piperidine in the presence of a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Piperidine in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with different functional groups.
科学的研究の応用
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory agent.
Pharmacology: It may have applications in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound can be used as a tool to study biological pathways and mechanisms.
Industry: It may have applications in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-phenyl-4-(morpholin-4-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a morpholine group instead of a piperidine group.
3-phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a pyrrolidine group instead of a piperidine group.
Uniqueness
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the presence of the piperidin-1-ylmethyl group, which may confer specific biological activity and pharmacological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
特性
CAS番号 |
61194-87-4 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
3-phenyl-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H18N2O2/c18-15-13(11-17-9-5-2-6-10-17)14(16-19-15)12-7-3-1-4-8-12/h1,3-4,7-8,16H,2,5-6,9-11H2 |
InChIキー |
ZFHLQVWPUVJFDE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(NOC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


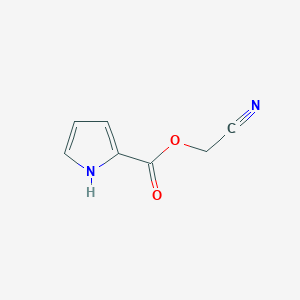
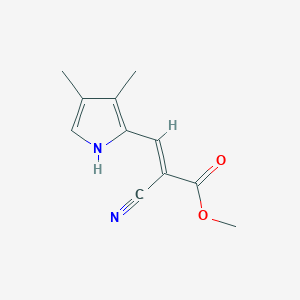
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
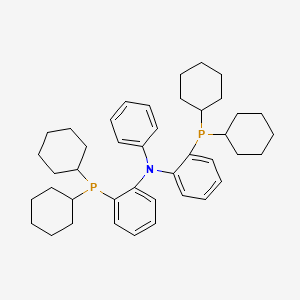
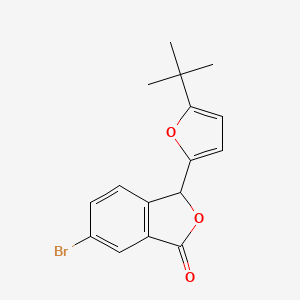
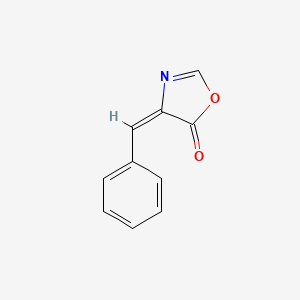
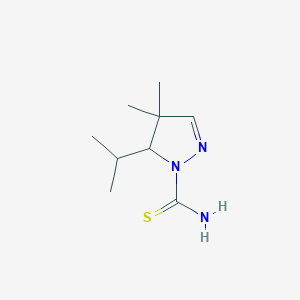
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)

